3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-6-15-10(8)7-14-11-4-3-9(2)12-13-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPWQITIBPTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Methoxylation: The final step involves the methoxylation of the compound to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites, while the pyridazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Studies : Detailed crystallographic data for the target compound is lacking but can be inferred from related thiophene-pyridazine systems . Experimental validation is needed to confirm planarity and interaction metrics.
Q & A
What are the optimal synthetic routes for 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step processes:
- Step 1: Formation of the pyridazine core via cyclocondensation of diketones with hydrazines.
- Step 2: Functionalization with the 3-methylthiophene-methoxy group via nucleophilic substitution or Mitsunobu reactions.
- Step 3: Purification using column chromatography or recrystallization.
Key Variables: - Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalysts: Palladium catalysts (e.g., Pd/C) may improve coupling reactions for thiophene attachment .
- Temperature: Elevated temperatures (80–120°C) accelerate ring formation but risk side reactions.
Yield Optimization: Use continuous flow reactors to minimize decomposition and improve scalability .
How can structural contradictions in reported analogs be resolved using spectroscopic and crystallographic methods?
Advanced Research Question
Discrepancies in substituent positioning or stereochemistry can arise due to synthetic byproducts.
Methodological Approach:
- X-ray Crystallography: Resolve ambiguities in bond angles and stereochemistry (e.g., confirming methoxy group orientation on thiophene) .
- NMR Spectroscopy: Compare - and -NMR shifts with analogs (e.g., 6-(2-Thienyl)pyridazine) to validate substitution patterns .
- Mass Spectrometry: High-resolution MS confirms molecular formula integrity, distinguishing isomers .
What strategies address conflicting bioactivity data in studies of pyridazine-thiophene hybrids?
Advanced Research Question
Variations in reported IC values or target selectivity may stem from assay conditions or impurity profiles.
Resolution Strategies:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
- Purity Validation: HPLC with UV/Vis detection (λ = 254 nm) ensures >98% purity, minimizing off-target effects .
- Structural Analogs: Compare with compounds like 3-Phenyl-6-(methylthio)pyridazine to isolate the role of the thiophene-methoxy group .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
Methodology:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR kinases). Parameterize force fields for sulfur and oxygen interactions .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions.
- SAR Analysis: Correlate substituent effects (e.g., methyl vs. methoxy on thiophene) with binding affinity trends .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Basic Research Question
Critical Considerations:
- Chiral Centers: Use asymmetric catalysis (e.g., BINAP ligands with Pd) to control stereochemistry during thiophene coupling .
- Purification: Simulated moving bed (SMB) chromatography separates enantiomers at preparative scales.
- Degradation Pathways: Monitor thermal stability via TGA/DSC to prevent racemization during lyophilization .
How does the electronic nature of the thiophene-methoxy group influence photophysical properties?
Advanced Research Question
Experimental Design:
- UV/Vis Spectroscopy: Compare λ with analogs lacking the methoxy group (e.g., 6-(thiophen-2-yl)pyridazine) to assess π→π* transitions .
- DFT Calculations: Gaussian09 simulations map HOMO-LUMO gaps and charge distribution on sulfur/oxygen atoms .
- Applications: Tailor absorption spectra for optoelectronic materials (e.g., OLEDs) by modifying substituent electronegativity .
What protocols validate the compound’s stability under physiological conditions for drug development?
Advanced Research Question
Key Tests:
- pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Plasma Stability: Use human plasma to assess esterase-mediated hydrolysis of the methoxy group .
- Light Sensitivity: Conduct ICH Q1B photostability testing to identify protective packaging requirements .
How do structural modifications enhance solubility without compromising bioactivity?
Advanced Research Question
Approaches:
- Prodrug Design: Introduce phosphate or acetate groups on the pyridazine nitrogen for improved aqueous solubility .
- Co-Crystallization: Screen with succinic acid or cyclodextrins to enhance dissolution rates .
- SAR Trade-offs: Balance lipophilicity (LogP) via substituent variation (e.g., replacing methyl with hydroxyl groups) .
What analytical techniques quantify trace impurities in bulk samples?
Basic Research Question
Protocols:
- HPLC-MS: Detect <0.1% impurities using C18 columns and ESI ionization .
- NMR Relaxometry: Identify residual solvents (e.g., DMF) via -NMR spin-lattice relaxation times .
- Elemental Analysis: Verify sulfur and nitrogen content to confirm stoichiometry .
How can cross-coupling reactions expand the compound’s utility in materials science?
Advanced Research Question
Applications:
- Suzuki-Miyaura Coupling: Attach aryl boronic acids to the pyridazine ring for conductive polymers .
- Click Chemistry: Functionalize with triazoles for metal-organic frameworks (MOFs) .
- Photocatalysis: Assess H evolution efficiency under visible light using Pt co-catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
